

# M-TriDAP and innate immunity

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## Compound of Interest

Compound Name: *M-TriDAP*

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An In-depth Technical Guide to **M-TriDAP** and Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect conserved microbial structures and initiate a protective response. Among the cytosolic PRRs, the nucleotide-binding oligomerization domain (NOD)-like receptors NOD1 and NOD2 are critical for sensing bacterial peptidoglycan (PGN) fragments. MurNAc-L-Ala-γ-D-Glu-mDAP (**M-TriDAP**) is a PGN-derived motif, predominantly found in Gram-negative bacteria, that serves as a potent activator of this surveillance system. This technical guide provides a comprehensive overview of **M-TriDAP**, detailing its mechanism of action, the signaling pathways it triggers, quantitative data on its activity, and key experimental protocols for its study. This document is intended to serve as a core resource for professionals engaged in immunology research and the development of novel immunomodulatory therapeutics.

## Introduction to M-TriDAP and Innate Immunity

The innate immune system provides the first line of defense against pathogens. Unlike the adaptive immune system, it relies on germline-encoded PRRs to recognize pathogen-associated molecular patterns (PAMPs). This recognition is fundamental to triggering inflammatory responses, clearing infections, and shaping the subsequent adaptive immune response.<sup>[1][2]</sup>

## The Role of NOD-Like Receptors in Cytosolic Surveillance

NOD1 (also known as CARD4) and NOD2 (CARD15) are key intracellular PRRs that belong to the NLR family.[3] They survey the cytoplasm for the presence of specific PGN substructures derived from bacterial cell walls. While NOD1 is ubiquitously expressed, NOD2 expression is more restricted to immune cells like monocytes, macrophages, and dendritic cells.[4]

- NOD1 primarily recognizes the dipeptide  $\gamma$ -D-glutamyl-meso-diaminopimelic acid (iE-DAP), which is characteristic of PGN from Gram-negative bacteria and certain Gram-positive bacteria.[5][6][7]
- NOD2 recognizes the muramyl dipeptide (MDP) motif, which is a common component of PGN in both Gram-positive and Gram-negative bacteria.[3][5]

Activation of these receptors is crucial for mounting an effective immune response against intracellular or invasive bacteria.

### M-TriDAP: A Key Bacterial Peptidoglycan Motif

**M-TriDAP** (MurNAc-L-Ala- $\gamma$ -D-Glu-mDAP) is a muramyl tripeptide containing the essential DAP moiety.[8] It is a breakdown product of PGN, primarily from Gram-negative bacteria.

Structurally, it is composed of an N-acetylmuramic acid (MurNAc) sugar linked to a three-amino-acid peptide stem (L-Alanine, D-Glutamic acid, and meso-diaminopimelic acid). Due to this structure, **M-TriDAP** is recognized as a potent dual agonist for both NOD1 and, to a lesser extent, NOD2.[8]

M-TriDAP Chemical Properties	
Full Name	N-acetyl-muramyl-L-Ala-γ-D-Glu-meso-diaminopimelic acid
Synonym	DAP-containing muramyl tripeptide
Molecular Formula	C <sub>26</sub> H <sub>43</sub> N <sub>5</sub> O <sub>15</sub>
Molecular Weight	665.64 g/mol
Source	Typically synthetic for research purposes.[8]
Solubility	Water

## Molecular Recognition and Signaling Pathways

### Recognition of M-TriDAP by NOD1 and NOD2

Upon entering the cell cytoplasm, **M-TriDAP** is directly recognized by the leucine-rich repeat (LRR) domain of NOD1 and NOD2.[9] This ligand binding induces a conformational change in the NOD protein, leading to its oligomerization via the central NACHT domain.[4] While **M-TriDAP** can activate both receptors, it is considered a primary NOD1 agonist. The binding affinity of the closely related molecule, L-Ala-γ-D-Glu-meso-diaminopimelic acid (Tri-DAP), to NOD1 has been measured in the low micromolar range (~35 μM), suggesting a direct and specific interaction.[5]

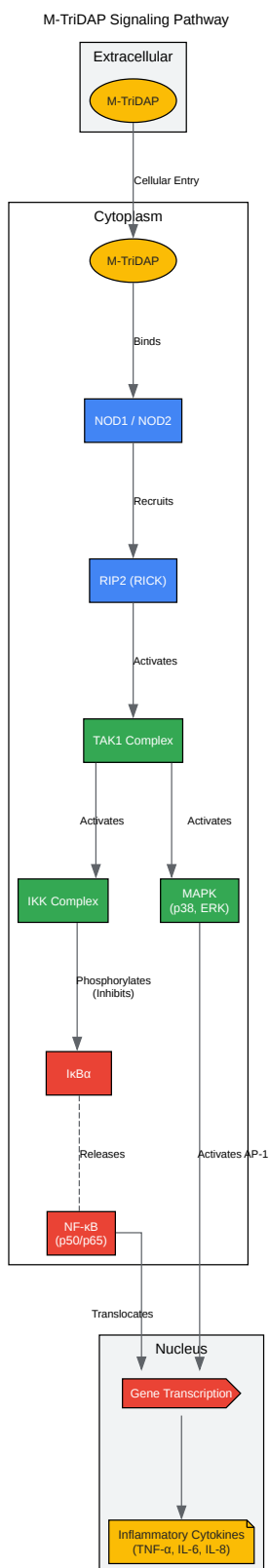
### The Canonical NF-κB and MAPK Activation Pathways

The activation of NOD1/2 by **M-TriDAP** initiates a downstream signaling cascade that culminates in the production of pro-inflammatory cytokines and chemokines. This process is primarily mediated by the recruitment of the serine/threonine kinase RIP2 (also known as RICK or CARDIAK).[7][8]

- **RIP2 Recruitment:** The activated and oligomerized NOD receptor recruits RIP2 through a homotypic CARD-CARD interaction.[4][5]
- **Signal Complex Formation:** RIP2 associates with other signaling molecules, including the TAK1 complex.[9]

- Pathway Activation: This complex activates two principal downstream pathways:
  - NF- $\kappa$ B Pathway: The signalosome activates the IKK complex (IKK $\alpha$ , IKK $\beta$ , NEMO), which phosphorylates the inhibitor of  $\kappa$ B (I $\kappa$ B $\alpha$ ).[\[8\]](#)[\[9\]](#) This targets I $\kappa$ B $\alpha$  for degradation, allowing the NF- $\kappa$ B transcription factor (p50/p65) to translocate to the nucleus and drive the expression of inflammatory genes.[\[9\]](#)[\[10\]](#)
  - MAPK Pathway: The complex also activates mitogen-activated protein kinases (MAPKs), including p38 and ERK.[\[10\]](#) This leads to the activation of other transcription factors like AP-1, which cooperate with NF- $\kappa$ B to regulate the inflammatory response.[\[9\]](#)

The ultimate outcome is the transcription and secretion of key inflammatory mediators, such as TNF- $\alpha$ , IL-6, and IL-8.[\[8\]](#)[\[10\]](#)



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**M-TriDAP** recognition by NOD1/2 leads to NF-κB and MAPK activation.

## Quantitative Analysis of M-TriDAP Activity

The biological activity of **M-TriDAP** has been quantified across various experimental systems, providing valuable data for researchers. A typical working concentration for in vitro cell-based assays ranges from 100 ng/mL to 10 µg/mL.[\[8\]](#)

## Receptor Activation and Downstream Signaling

**M-TriDAP**'s potency is often compared to other well-characterized NOD agonists. Studies show it induces NF-κB activation at levels similar to Tri-DAP, a potent and specific NOD1 agonist.[\[8\]](#)

Parameter	Agonist	Observation	Cell System	Reference
NF-κB Activation	M-TriDAP vs. Tri-DAP	Induces NF-κB at similar levels.	HEK-Blue™ NOD1/2 Cells	<a href="#">[8]</a>
IκBα Phosphorylation	M-TriDAP	Induces phosphorylation, peaking at 30 min.	PDL Cells	<a href="#">[10]</a>
p38/ERK Phosphorylation	M-TriDAP	Induces phosphorylation.	PDL Cells	<a href="#">[10]</a>

## Cytokine and Chemokine Production

The functional consequence of **M-TriDAP**-induced signaling is the robust production of immune mediators.

Parameter	Agonist / Concentration	Fold Increase / Effect	Cell System	Reference
IL-8+ Cells	M-TriDAP (50 $\mu$ M)	3.35-fold increase vs. untreated control.	A549 Lung Epithelial Cells	<a href="#">[11]</a>
IL-8 mRNA	M-TriDAP	1.71-fold increase vs. untreated control.	A549-Dual Cells	<a href="#">[12]</a>
ISG15 mRNA	M-TriDAP	148-fold increase vs. untreated control.	A549-Dual Cells	<a href="#">[12]</a>
IL-6 & IL-8 Production	M-TriDAP	Dose-dependent increase.	PDL Cells	<a href="#">[10]</a>

## Comparative Agonist Potency

Comparing the effects of different NOD agonists is crucial for dissecting the specific roles of NOD1 and NOD2.

Parameter	Agonist Comparison	Finding	Cell System / Model	Reference
Anti-SARS-CoV-2 Activity	TriDAP (NOD1) vs. M-TriDAP (NOD1/2)	TriDAP showed a 4-fold higher antiviral potency (EC50).	A549-Dual Cells	<a href="#">[12]</a>
Anti-SARS-CoV-2 Inhibition	M-TriDAP	Reached up to 57% inhibition of infection.	A549-Dual Cells	<a href="#">[12]</a>
Anti-SARS-CoV-2 Activity	M-TriDAP vs. MDP (NOD2)	M-TriDAP was significantly more potent.	A549-Dual Cells	<a href="#">[12]</a>
IL-6 & IL-8 Production	Tri-DAP vs. MDP	Tri-DAP induced a greater response than MDP.	PDL Cells	<a href="#">[10]</a>

## Key Experimental Protocols for Studying M-TriDAP

Investigating the effects of **M-TriDAP** requires robust and reproducible experimental methods. Below are protocols for key assays used to characterize its activity.

### Protocol: Measuring NOD1/NOD2 Activation using HEK-Blue™ Reporter Cells

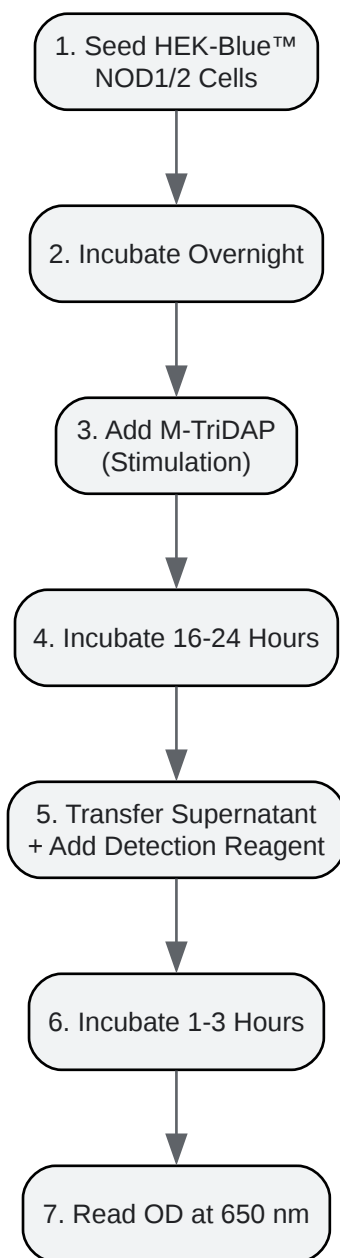
This commercially available assay system provides a simple and sensitive method to quantify the activation of NOD1 or NOD2 pathways by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene placed under the control of an NF-κB-inducible promoter.

Methodology:

- Cell Culture: Maintain HEK-Blue™ NOD1 or HEK-Blue™ NOD2 cells according to the manufacturer's specifications.



- Seeding: Plate cells in a 96-well plate at a density of  $\sim 5 \times 10^4$  cells/well and incubate overnight.
- Stimulation: Add **M-TriDAP** at desired concentrations (e.g., 100 ng/mL to 10  $\mu$ g/mL) to the wells. Include a negative control (medium only) and a positive control (e.g., Tri-DAP for NOD1, MDP for NOD2).
- Incubation: Incubate the plate for 16-24 hours at 37°C in 5% CO<sub>2</sub>.
- Detection:
  - Transfer a small volume (e.g., 20  $\mu$ L) of supernatant from each well to a new 96-well plate.
  - Add a SEAP detection reagent (e.g., QUANTI-Blue™).
  - Incubate at 37°C for 1-3 hours.
- Quantification: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is directly proportional to the level of NF- $\kappa$ B activation.



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)